molecular formula C9H11NO B7895514 N-(2-methylbenzyl)formamide

N-(2-methylbenzyl)formamide

Cat. No. B7895514
M. Wt: 149.19 g/mol
InChI Key: CWLVJRBLJKHWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylbenzyl)formamide is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-methylbenzyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylbenzyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Asymmetric Synthesis : N-(2-methylbenzyl)formamide has been used as a chiral formamide catalyst. It functions as a Lewis base in catalytic asymmetric synthesis, demonstrating effectiveness in enantioselective allylations of aliphatic aldehydes. This application is significant for producing homoallylic alcohols with high enantioselectivity, an important process in organic synthesis (Iseki, Mizuno, Kuroki, & Kobayashi, 1998).

  • Synthesis of Homoallylic Alcohols : A continuation of the above study, N-(2-methylbenzyl)formamide was used to facilitate the enantioselective addition of allyl- and crotyltrichlorosilanes to aliphatic aldehydes. This application provided a way to create homoallylic alcohols with up to 98% enantiomeric excess, showcasing its utility in precise and efficient organic syntheses (Iseki, Mizuno, Kuroki, & Kobayashi, 1999).

  • Molecular Conformation Analysis : Research has been conducted on the computation of stable conformations of formamide and its derivatives, including N-(2-methylbenzyl)formamide. The analysis of conformations was carried out using the EPEN/2-model, a tool developed for investigating peptides. This study contributes to understanding the structural behavior of formamide derivatives in various chemical environments (Walther, 1987).

  • Preparation of N-(α-Hydroxybenzyl)formamides : A novel, mild, and efficient method for preparing new N-(α-hydroxybenzyl)formamides has been reported. This method involves the reaction of 2,2-dichloroaziridines with aqueous DMSO as the O-donor under neutral conditions. The significance lies in the ability to obtain these formamides in excellent yields and appropriate reaction times, expanding the scope of N-(2-methylbenzyl)formamide derivatives (Naeimi & Rabiei, 2012).

  • Study of Intermolecular Hydrogen Bonding : Research on N-(2-methylbenzyl)formamide derivatives has also shed light on intermolecular hydrogen bonding phenomena. Such studies are crucial for understanding molecular interactions and stability, contributing to the broader field of chemical bonding and molecular structure (Lazareva & Zelbst, 2021).

properties

IUPAC Name

N-[(2-methylphenyl)methyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8-4-2-3-5-9(8)6-10-7-11/h2-5,7H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLVJRBLJKHWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzyl)formamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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